Sodium antimonyl L-tartrate
Overview
Description
Sodium antimonyl L-tartrate is a useful research compound. Its molecular formula is C8H4Na2O12Sb2 and its molecular weight is 581.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Sodium Antimonyl L-Tartrate primarily targets parasitic organisms, particularly those responsible for diseases like schistosomiasis and leishmaniasis . The compound interacts with the biological processes of these parasites, disrupting their life cycle and ultimately leading to their elimination.
Mode of Action
It is believed to inhibit glycolysis and fatty acid oxidation, crucial processes for the survival and reproduction of the parasites .
Biochemical Pathways
this compound affects several biochemical pathways within the targeted parasites. By inhibiting glycolysis and fatty acid oxidation, the compound disrupts the energy production of the parasites, leading to their death . Additionally, the compound may also interfere with the synthesis of nucleic acids, further hindering the growth and reproduction of the parasites .
Pharmacokinetics
It is known that the compound is administered intravenously, suggesting that it has high bioavailability .
Result of Action
The primary result of this compound’s action is the elimination of the targeted parasites from the host organism. By disrupting the parasites’ energy metabolism and inhibiting their growth and reproduction, the compound effectively eradicates the parasites, leading to the resolution of the associated diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the compound. Moreover, the presence of other substances, such as certain drugs or food components, may interact with the compound and alter its efficacy .
Biochemical Analysis
Biochemical Properties
Sodium antimonyl L-tartrate plays a crucial role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain enzymes, leading to alterations in cellular metabolism and oxidative stress responses . These interactions are essential for understanding the compound’s therapeutic and toxicological effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress in cells, leading to changes in gene expression and metabolic flux . Additionally, it has been observed to affect cell signaling pathways involved in apoptosis and cell survival, highlighting its potential therapeutic applications and toxicological risks.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, inhibiting their activity and leading to alterations in metabolic pathways . This inhibition can result in the accumulation of reactive oxygen species, causing oxidative stress and subsequent changes in gene expression. These molecular interactions are critical for understanding the compound’s effects at the cellular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic oxidative stress and alter cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antiinfective properties and modulation of oxidative stress responses . At high doses, this compound can cause toxic effects, including severe oxidative stress, enzyme inhibition, and cellular damage . These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, leading to alterations in energy metabolism . Additionally, this compound can affect the levels of metabolites involved in oxidative stress responses, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, and it can bind to proteins that facilitate its distribution within the cell . These interactions are essential for understanding the compound’s localization and accumulation in different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as mitochondria and lysosomes, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to these compartments, influencing its overall activity and function within the cell.
Properties
IUPAC Name |
disodium;antimony(3+);2,3-dioxidobutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H4O6.2Na.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVPADYOEPQJSP-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Na+].[Na+].[Sb+3].[Sb+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Na2O12Sb2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956042 | |
Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
581.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34521-09-0 | |
Record name | Antimony(3+) sodium 2,3-dioxidobutanedioate (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90956042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of sodium antimonyl L-tartrate in the research on metallo-cyclophanes?
A1: this compound acts as a chiral resolving agent for metallo-cyclophanes. [] These metallo-cyclophanes can exist in two conformations: helical and bridging non-helical. The research shows that this compound can effectively separate these two conformations, as evidenced by circular dichroism (CD), nuclear magnetic resonance (NMR), and X-ray crystallography. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.